(2R)-2-(Dimethylamino)propane-1-thiol

Description

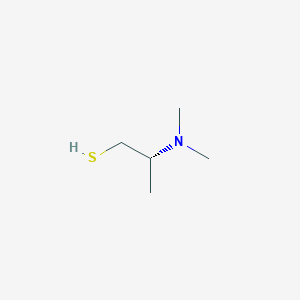

(2R)-2-(Dimethylamino)propane-1-thiol is a chiral organosulfur compound characterized by a thiol (-SH) group at the terminal carbon and a dimethylamino (-N(CH₃)₂) group at the stereogenic C2 position. Its molecular formula is C₅H₁₃NS, with a molecular weight of 119.23 g/mol. The R-configuration at the C2 position distinguishes it from its enantiomer, (2S)-2-(Dimethylamino)propane-1-thiol, which shares the same molecular formula but differs in stereochemistry. While the CAS number for the S-enantiomer is 1807890-91-0 , specific data for the R-enantiomer (e.g., synthesis, stability) are less documented in publicly available literature.

However, its reactivity and stability may vary significantly from analogs due to stereochemical and substituent effects.

Properties

IUPAC Name |

(2R)-2-(dimethylamino)propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGOSVDPSCPNGS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-2-(Dimethylamino)propane-1-thiol, also known as DMAPT, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C5H13NOS

- Molecular Weight : 117.23 g/mol

- IUPAC Name : this compound

This thiol compound features a dimethylamino group, which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DMAPT can be categorized into several key areas:

-

Anticancer Activity :

- DMAPT has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

-

Antioxidant Properties :

- The thiol group in DMAPT contributes to its antioxidant activity, allowing it to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage that can lead to chronic diseases.

-

Neuroprotective Effects :

- Preliminary studies suggest that DMAPT may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival, making it a candidate for further research in neurodegenerative diseases.

The mechanisms through which DMAPT exerts its biological effects include:

- Inhibition of NF-kB Pathway : DMAPT is known to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression. By blocking this pathway, DMAPT can reduce the expression of pro-inflammatory cytokines and survival factors in cancer cells.

- Modulation of Redox Status : The compound's thiol group participates in redox reactions, contributing to cellular homeostasis and influencing various signaling pathways involved in cell growth and death.

Table 1: Summary of Biological Activities of DMAPT

| Biological Activity | Cell Line/Model | Mechanism | Reference |

|---|---|---|---|

| Anticancer | MCF7 | Induces apoptosis via NF-kB inhibition | |

| Antioxidant | N/A | Scavenges free radicals | |

| Neuroprotection | Neuronal cells | Reduces neuroinflammation |

Case Study: Anticancer Activity

In a study published in Cancer Research, DMAPT was tested on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. The study highlighted the role of DMAPT in inducing apoptosis through caspase activation and PARP cleavage, confirming its potential as an anticancer agent.

Scientific Research Applications

Organic Synthesis

DMAPT serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and thiol-ene reactions. Its ability to participate in diverse chemical pathways enhances its utility in synthetic chemistry.

Medicinal Chemistry

DMAPT has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection.

-

Anticancer Activity :

- DMAPT has shown efficacy in inhibiting cancer cell proliferation. Studies reveal that it induces apoptosis in various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the inhibition of the NF-kB pathway.

Cell Line IC50 Value (µM) Mechanism of Action MCF7 10 Induces apoptosis via NF-kB inhibition PC3 12 Modulates cell survival pathways -

Neuroprotective Effects :

- Preliminary studies suggest that DMAPT may reduce neuroinflammation and promote neuronal survival, indicating potential use in neurodegenerative diseases.

Antioxidant Properties

The thiol group in DMAPT contributes to its antioxidant activity, allowing it to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage associated with chronic diseases.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, DMAPT was tested on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. The study highlighted the role of DMAPT in inducing apoptosis through caspase activation and PARP cleavage.

Case Study 2: Neuroprotective Effects

A recent investigation explored the neuroprotective effects of DMAPT on neuronal cells exposed to oxidative stress. The results demonstrated that DMAPT significantly reduced markers of neuroinflammation and enhanced neuronal survival rates compared to control groups.

Summary Table of Biological Activities

| Biological Activity | Target Cell Line/Model | Mechanism | Reference |

|---|---|---|---|

| Anticancer | MCF7 | Induces apoptosis | |

| Antioxidant | N/A | Scavenges free radicals | |

| Neuroprotection | Neuronal Cells | Reduces neuroinflammation |

Comparison with Similar Compounds

Stereoisomers: (2S)-2-(Dimethylamino)propane-1-thiol

The S-enantiomer shares identical physical properties (e.g., molecular weight, solubility) with the R-form but diverges in stereochemical orientation. Such enantiomeric pairs often exhibit distinct biological activities. For instance, one enantiomer may bind preferentially to chiral receptors or enzymes, while the other remains inert or antagonistic.

| Property | (2R)-2-(Dimethylamino)propane-1-thiol | (2S)-2-(Dimethylamino)propane-1-thiol |

|---|---|---|

| Molecular Formula | C₅H₁₃NS | C₅H₁₃NS |

| Molecular Weight (g/mol) | 119.23 | 119.23 |

| CAS Number | Not explicitly reported | 1807890-91-0 |

| Configuration | R | S |

Structural Analogs: Thiourea Derivatives with Dimethylamino Groups

Compounds such as 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (MW: 367.38 g/mol) and N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea (MW: 629.72 g/mol) exemplify structurally complex thioureas containing dimethylamino groups . Unlike this compound, these derivatives feature:

- Cyclohexyl or aromatic backbones , enhancing steric bulk and lipophilicity.

- Thiourea (-NH-CS-NH-) linkages , which confer hydrogen-bonding capacity and metal-coordination properties.

- Perfluorophenyl or glycosyl substituents , modulating solubility and target specificity.

These differences render the thiourea analogs more suited for applications in asymmetric catalysis or medicinal chemistry, whereas the simpler thiol structure of this compound may favor roles in small-molecule drug synthesis or as a ligand precursor.

Thiol-Containing Compounds with Amino Groups

(2R)-Pentane-2-thiol (C₅H₁₂S, MW: 118.21 g/mol) lacks the dimethylamino group but shares a thiol functionality and R-configuration.

| Property | This compound | (2R)-Pentane-2-thiol |

|---|---|---|

| Functional Groups | Thiol, dimethylamino | Thiol |

| Molecular Weight (g/mol) | 119.23 | 118.21 |

| Polarity | Higher (due to -N(CH₃)₂) | Lower |

Amino-Alcohol and Thiophene Derivatives

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the thiol group with a hydroxyl (-OH) and incorporate aromatic thiophene rings. These structural changes reduce nucleophilicity and alter pharmacokinetic profiles, making them more suitable for CNS-targeting drugs compared to the thiol-containing target compound .

Research Findings and Gaps

- Stereochemical Impact: Enantiomers like (2R)- and (2S)-2-(Dimethylamino)propane-1-thiol likely exhibit divergent biological activities, but empirical data are scarce.

- Thiol Reactivity: The thiol group in the target compound may confer redox sensitivity or metal-binding capacity, distinguishing it from thioureas or amino-alcohols.

- Synthetic Utility : Simpler analogs (e.g., (2R)-Pentane-2-thiol) are easier to synthesize but lack the multifunctionality needed for complex applications.

Q & A

Basic: What are the optimal synthetic routes for (2R)-2-(Dimethylamino)propane-1-thiol, and how is stereochemical integrity maintained?

Methodological Answer:

The synthesis of chiral thiols like this compound typically involves enantioselective thiolation of prochiral precursors. A common approach is the nucleophilic substitution of a (2R)-2-(dimethylamino)propane-1-sulfonate ester using thiourea or sodium hydrosulfide under controlled pH and temperature. To preserve stereochemistry, chiral auxiliaries or catalysts (e.g., Cinchona alkaloids) can be employed during key steps . Post-synthesis, intermediates should be characterized via H/C NMR to confirm retention of configuration.

Basic: Which analytical techniques are critical for verifying the enantiomeric purity of this compound?

Methodological Answer:

Enantiomeric purity is validated using chiral HPLC with columns like Chiralpak IA or IB, using hexane:isopropanol (95:5) mobile phases at 1.0 mL/min, monitoring UV absorbance at 254 nm . Circular Dichroism (CD) spectroscopy can complement HPLC by correlating optical activity with stereochemical composition. Additionally, X-ray crystallography of derivatives (e.g., metal complexes) provides definitive structural confirmation .

Advanced: How does the dimethylamino group influence the compound’s reactivity in nucleophilic thiol-ene click chemistry?

Methodological Answer:

The dimethylamino group enhances nucleophilicity by increasing electron density at the sulfur atom via inductive effects. However, steric hindrance from the dimethyl group may slow reaction kinetics compared to less-substituted thiols. Kinetic studies using UV-Vis spectroscopy under varying solvent polarities (e.g., DMSO vs. THF) and temperatures can quantify these effects. Computational modeling (DFT) further elucidates transition-state geometries and electronic interactions .

Advanced: What are the potential applications of this compound in asymmetric catalysis?

Methodological Answer:

The compound’s chiral thiol moiety makes it a candidate for coordinating metal catalysts in asymmetric synthesis. For example, it could serve as a ligand in palladium-catalyzed cross-coupling reactions, analogous to thiourea-based systems . Comparative studies with enantiomeric (2S)-configurations are essential to establish structure-activity relationships. Reaction yields and enantiomeric excess (ee) should be measured via GC-MS or chiral HPLC .

Data Contradiction: How can researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Discrepancies often arise from impurities or hydration states. Standardize solubility tests by pre-drying the compound under vacuum and using anhydrous solvents. Phase-solubility diagrams in binary solvent systems (e.g., water:ethanol gradients) can identify optimal conditions. Thermodynamic solubility is determined via shake-flask methods followed by HPLC quantification, while dynamic light scattering (DLS) assesses aggregation tendencies .

Advanced: How does the thiol group’s acidity compare to structurally related compounds, and what implications does this have for its stability?

Methodological Answer:

The thiol’s pKa can be measured via potentiometric titration in aqueous-organic mixtures (e.g., 50% methanol). The dimethylamino group’s electron-donating effects lower acidity (higher pKa) compared to unsubstituted propane-1-thiols. Stability studies under oxidative conditions (e.g., exposure to O or HO) should monitor disulfide formation using Raman spectroscopy or LC-MS. Antioxidants like BHT are recommended for long-term storage .

Table 1: Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.